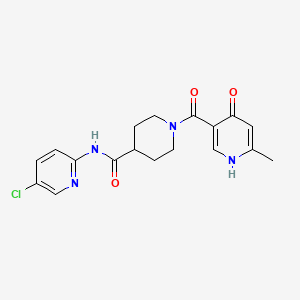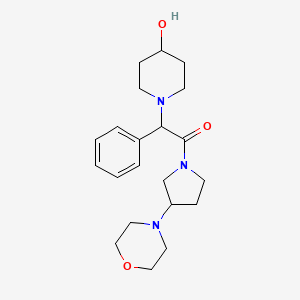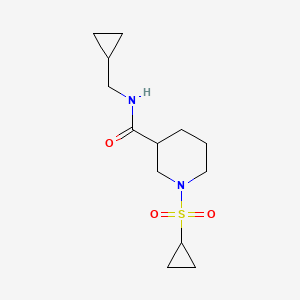![molecular formula C17H22N4O3S B6753991 N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753991.png)
N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound featuring a pyrazole ring, a methoxyphenyl group, and a bicyclic azabicycloheptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution or via a Suzuki-Miyaura coupling reaction.
Construction of the Azabicycloheptane Structure: This bicyclic structure is often formed through a Diels-Alder reaction followed by functional group modifications.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrazole ring can produce pyrazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrazole ring, which is a common motif in many bioactive molecules. It could potentially be used in the development of new drugs or as a probe in biochemical studies.
Medicine
In medicine, the compound’s structure suggests potential applications as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various applications in materials science and chemical manufacturing.
Wirkmechanismus
The mechanism by which N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide exerts its effects depends on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to form strong interactions with protein targets, which could explain its potential as an enzyme inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
The uniqueness of N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide lies in its combination of a pyrazole ring, a methoxyphenyl group, and a bicyclic azabicycloheptane structure, which together confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-24-17-6-4-15(5-7-17)20-9-8-14(19-20)11-18-25(22,23)21-12-13-2-3-16(21)10-13/h4-9,13,16,18H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHNOXWKHMBNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)CNS(=O)(=O)N3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]methyl]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6753913.png)
![5-Methyl-3-[1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B6753916.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-[[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]ethanone](/img/structure/B6753924.png)
![1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B6753932.png)
![N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6753944.png)
![(3-chloro-1H-indol-2-yl)-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753952.png)

![1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one](/img/structure/B6753955.png)

![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propyl-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753968.png)
![N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753980.png)
![N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753987.png)

![5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6754005.png)
